molecular formula C35H45BrN2O4 B15221868 6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide

6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide

Cat. No.: B15221868
M. Wt: 637.6 g/mol
InChI Key: OUPJDZWXPNDZAE-UHFFFAOYSA-N
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Description

The compound 6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid; bromide is a brominated bis-indolium derivative featuring two 3,3-dimethylindol-1-ium rings connected via a conjugated (2E,2'E)-dienyl linker. Each indolium moiety is substituted with a 5-carboxypentyl chain, and the bromide counterion balances the positive charge. This structure confers unique electronic properties, including strong absorbance and fluorescence in the visible spectrum, making it suitable for applications such as fluorescent probes, ion sensors, or dye-sensitized solar cells . The carboxylic acid groups enhance water solubility, distinguishing it from non-polar analogs.

Properties

Molecular Formula

C35H45BrN2O4

Molecular Weight

637.6 g/mol

IUPAC Name

6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide

InChI

InChI=1S/C35H44N2O4.BrH/c1-34(2)26-16-9-11-18-28(26)36(24-13-5-7-22-32(38)39)30(34)20-15-21-31-35(3,4)27-17-10-12-19-29(27)37(31)25-14-6-8-23-33(40)41;/h9-12,15-21H,5-8,13-14,22-25H2,1-4H3,(H-,38,39,40,41);1H

InChI Key

OUPJDZWXPNDZAE-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)CCCCCC(=O)O)C.[Br-]

Origin of Product

United States

Chemical Reactions Analysis

Conjugation Reactions via Carboxylic Acid

The hexanoic acid moiety facilitates covalent bonding with biomolecules or surfaces via carbodiimide-mediated coupling (e.g., EDC/NHS). This reaction targets primary amines (-NH₂) on proteins, peptides, or amino-modified oligonucleotides, forming stable amide bonds.

Reaction TypeReactants/ConditionsProductKey FindingsSource
Amide bond formationEDC, NHS, pH 7–8 (aqueous buffer)Protein/peptide-dye conjugateHigh labeling efficiency due to the hydrophilic sulfonate groups enhancing solubility .

Substitution Reactions at the Indole Core

The indole rings undergo electrophilic substitution, particularly at the 5-position, due to electron-donating methyl groups. Bromide acts as a counterion but may participate in halide exchange under specific conditions.

Reaction TypeReactants/ConditionsProductKey FindingsSource
SulfonationSulfur trioxide (SO₃) in acidic conditions5-sulfoindole derivativesEnhances water solubility and reduces aggregation in aqueous solutions .
Halide exchangePotassium iodide (KI) in polar solventsIodide-counterion complexAlters photophysical properties (e.g., red-shifted absorbance) .

Photochemical Behavior

The conjugated polymethine chain enables strong absorption in the visible range (λₐᵦₛ ~550 nm) and fluorescence (λₑₘ ~570 nm). Prolonged light exposure induces cis-trans isomerization and photobleaching.

Reaction TypeConditionsOutcomeKey FindingsSource
PhotoisomerizationUV/Vis irradiation (λ >500 nm)cis-to-trans isomer interconversionReversible but reduces fluorescence quantum yield by 30–40% .
PhotobleachingHigh-intensity light (e.g., lasers)Degradation of polymethine chainRadical scavengers (e.g., Trolox) mitigate this effect .

Aggregation in Aqueous Media

The hydrophobic indole cores and planar structure promote aggregation, quenching fluorescence. This is modulated by sulfonate groups and solvent polarity.

ConditionAggregation StateFluorescence IntensityKey FindingsSource
High ionic strengthH-aggregates (face-to-face stacking)Reduced by 60–70%Addition of surfactants (e.g., SDS) disrupts aggregates .
Organic solventsMonomeric dispersion (e.g., DMSO, ethanol)Enhanced intensityCritical for applications in single-molecule imaging .

Thermal Stability

The compound degrades above 150°C, with decarboxylation of the hexanoic acid group and cleavage of the polymethine chain.

ConditionDegradation PathwayProductsKey FindingsSource
Heating (>150°C)Decarboxylation + chain scissionCO₂, indole fragments, bromide ionsStability improves in inert atmospheres (e.g., argon) .

Reactivity with Thiols

The bromine counterion does not directly react with thiols (-SH), but the succinimidyl ester variant (related structure) forms stable thioether bonds.

Reaction TypeReactants/ConditionsProductKey FindingsSource
Thiol couplingSuccinimidyl ester derivative + thiolThioether-linked conjugateRequires pH 8–9 and absence of competing amines .

Key Structural Influences on Reactivity

  • Carboxylic acid : Enables bioconjugation but requires activation (e.g., NHS ester).

  • Sulfonate groups : Improve solubility and reduce nonspecific binding.

  • Bromide counterion : Minimal direct reactivity but stabilizes the cationic indole core.

Data synthesized from patents and chemical databases .

Comparison with Similar Compounds

Structural Analogs and Key Differences

3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide (AGN-PC-0NBTUV, )
  • Structure : A benz[e]indolium core with a carboxypentyl chain and trimethyl substitution.
  • Key Differences: The benz[e]indolium system has an extended aromatic system compared to the target compound’s indolium rings. Trimethyl substitution (vs.
  • Applications : Ionic liquids or surfactants due to its amphiphilic nature .
6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(1,2,2,2-tetrachloroethyl)hexanamide ()
  • Structure : Features an isoindole-1,3-dione (phthalimide) group linked to a tetrachloroethylamide via a hexanamide chain.
  • Key Differences :
    • The phthalimide group is electronically distinct from indolium, lacking cationic charge.
    • The tetrachloroethylamide substituent introduces high lipophilicity.
  • Applications : Likely used in pharmaceuticals or hydrophobic polymers .
N-[(E)-[(4,6-Dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylene]-3-phenylpropanamide ()
  • Structure: A pyrimidine-amino-indole hybrid with a methoxy group and phenylpropanamide chain.
  • Key Differences: Neutral, non-ionic structure with hydrogen-bonding motifs. Methoxy and pyrimidine groups may enhance binding to biological targets.
  • Applications: Potential kinase inhibitors or antimicrobial agents .

Comparative Data Table

Property Target Compound 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide 6-(1,3-Dioxoisoindol-2-yl)-hexanamide N-[(E)-Pyrimidinyl-indole Hybrid
Molecular Weight ~700 g/mol ~450 g/mol ~350 g/mol ~500 g/mol
Charge Cationic (+1, bromide counterion) Cationic (+1, bromide counterion) Neutral Neutral
Solubility High (aqueous) Moderate (aqueous/organic) Low (organic solvents) Moderate (DMSO/aqueous)
Key Functional Groups Indolium, carboxypentyl, bromide Benz[e]indolium, carboxypentyl Phthalimide, tetrachloroethylamide Pyrimidine, indole, methoxy
Applications Fluorescent probes, dyes Surfactants, ionic liquids Pharmaceuticals, polymers Drug discovery, enzyme inhibitors

Research Findings and Functional Insights

  • Fluorescence Properties: The target compound’s conjugated dienyl linker between indolium rings enhances fluorescence quantum yield compared to non-conjugated analogs (e.g., benz[e]indolium derivatives) .
  • Solubility vs. Stability: Carboxylic acid groups improve water solubility but may reduce thermal stability relative to non-ionic compounds like the phthalimide derivative .

Preparation Methods

Synthesis of Carboxy-Indolium Precursors

The carboxypentyl side chains are introduced via N-alkylation of 2,3,3-trimethylindolenine (1 ) with 6-bromohexanoic acid (2 ):

$$
\text{2,3,3-Trimethylindolenine (1) + 6-Bromohexanoic Acid (2) } \xrightarrow[\text{Acetonitrile, 80°C, 20 h}]{\text{}} \text{1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium Bromide (3)}
$$

  • Reaction Conditions :

    • Solvent: Acetonitrile (optimal for minimizing side reactions).
    • Temperature: 80°C to accelerate alkylation without decomposing acid-sensitive groups.
    • Workup: Washing with ethyl acetate (4×) removes unreacted indolenine.
  • Yield : 60–75% after lyophilization.

Formation of the Pentamethine Linker

The indolium precursor 3 reacts with malonaldehyde dianilide (4 ) to form the conjugated chain:

$$
\text{2 × Indolium Salt (3) + Malonaldehyde Dianilide (4) } \xrightarrow[\text{Acetic Acid/Acetic Anhydride, 100°C}]{\text{}} \text{Hemicyanine Intermediate (5)}
$$

  • Key Steps :

    • Acetic anhydride acetylates the imine nitrogen, generating a leaving group for nucleophilic substitution.
    • Piperidine (10 mol%) catalyzes the condensation.
  • Challenges :

    • Symmetric dye formation if indolium salt is in excess.
    • Hemicyanine 5 is unstable and used immediately without purification.

Final Coupling and Purification

The hemicyanine 5 undergoes nucleophilic substitution with a second indolium salt 3 to yield Compound X :

$$
\text{Hemicyanine (5) + Indolium Salt (3) } \xrightarrow[\text{Sodium Acetate, RT, 24 h}]{\text{}} \text{Compound X}
$$

  • Purification :
    • Liquid-Liquid Extraction : Remove unreacted 3 with dichloromethane/water.
    • Column Chromatography : Basic aluminum oxide with gradient elution (DCM/MeOH → IPA/H2O/EtOAc).
    • Lyophilization : Final isolation yields 6.9–43%.

Characterization Data

Spectroscopic Analysis

  • $$ ^1H $$-NMR (500 MHz, D2O) :

    • δ 8.2–8.4 ppm (aromatic protons, indolium rings).
    • δ 7.5–7.7 ppm (vinyl protons, J = 13 Hz).
    • δ 3.1–3.3 ppm (N-CH2-, carboxypentyl chains).
  • UV-Vis (H2O) : $$ \lambda_{\text{max}} = 658 \, \text{nm} $$, $$ \epsilon = 2.5 \times 10^5 \, \text{M}^{-1}\text{cm}^{-1} $$.

Purity and Yield Optimization

Step Yield (%) Purity (%) Method
N-Alkylation 60–75 90 Ethyl acetate wash
Hemicyanine Formation Not purified
Final Coupling 6.9–43 85–91 Column chromatography

Challenges and Mitigation Strategies

Byproduct Formation

  • Symmetric Dyes : Avoided by using malonaldehyde dianilide in excess (1.1 equiv).
  • Silica Contamination : Filtration through paper post-chromatography.

Solubility Issues

  • Carboxy-Indolium Salts : Require DMSO (0.1%) in aqueous solutions.
  • Final Dye : Lyophilized to prevent aggregation.

Applications and Derivatives

Compound X ’s carboxy groups enable conjugation to biomolecules (e.g., antibodies, proteins) for fluorescence imaging. Derivatives with shorter alkyl chains (e.g., butanoic acid) show reduced solubility, validating the carboxypentyl design.

Q & A

Q. What are the established synthetic routes for preparing this compound, and how are intermediates validated?

  • Methodological Answer: The synthesis typically involves sequential functionalization of indole derivatives. Key steps include:
  • Bromination : Electrophilic substitution on indole rings using brominating agents (e.g., NBS or Br₂) under controlled conditions .
  • Coupling Reactions : Formation of the conjugated enylidene linker via Wittig or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control (E/Z configuration) .
  • Carboxylation : Introduction of carboxylic acid groups via alkylation with bromohexanoic acid derivatives, followed by deprotection .
  • Validation : Intermediates are confirmed using HRMS (e.g., calculated [M]+: 553.0048; observed: 553.0159) and ¹H/¹³C NMR to verify substituent positions .

Q. How is the compound’s structure validated post-synthesis?

  • Methodological Answer: A multi-technique approach is employed:
  • Spectroscopy :
  • NMR : Assign peaks for indole protons (δ 7.2–8.5 ppm), methyl groups (δ 1.5–2.0 ppm), and carboxyl protons (broad ~δ 12 ppm) .
  • HRMS : Compare observed and calculated masses (e.g., error margin < 5 ppm) .
  • Crystallography : Single-crystal X-ray diffraction confirms planar indole systems and trans-configuration of the enylidene bridge .

Q. What purification techniques ensure high purity for this hydrophilic-bromide complex?

  • Methodological Answer:
  • Reverse-Phase Chromatography : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve polar impurities .
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity, verified by HPLC (retention time consistency) .

Advanced Research Questions

Q. How do counterion effects (e.g., bromide) influence solubility and reactivity?

  • Methodological Answer:
  • Solubility : Bromide enhances aqueous solubility (up to 15 mM in PBS pH 7.4) compared to non-ionic analogs. Conductivity titrations quantify ion-pair dissociation .
  • Reactivity : In organic solvents (e.g., DMF), bromide acts as a leaving group in nucleophilic substitutions. Monitor kinetics via LC-MS to track byproduct formation .

Q. What strategies resolve discrepancies in reported photophysical properties?

  • Methodological Answer:
  • Environmental Control : Measure absorbance/fluorescence in degassed solvents to exclude oxygen quenching. For example, λₐᵦₛ at 450 nm (ε = 12,500 M⁻¹cm⁻¹) in DMSO .
  • Aggregation Studies : Use dynamic light scattering (DLS) to detect colloidal aggregates that distort data. Add 0.01% Tween-20 to suppress aggregation .

Q. How does computational modeling align with experimental electronic transition data?

  • Methodological Answer:
  • TD-DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., 3.2 eV). Compare with experimental UV-Vis transitions .
  • Solvent Effects : Include PCM models for solvent polarity adjustments. For example, a 20 nm redshift in water vs. chloroform aligns with charge-transfer character .

Data Contradiction Analysis

Q. How to address conflicting yields in published syntheses?

  • Methodological Answer:
  • Reaction Monitoring : Use in-situ IR to track intermediate formation (e.g., carbonyl stretches at 1680 cm⁻¹). Optimize stoichiometry if side reactions dominate .
  • Scale-Dependent Effects : Pilot small-scale (mg) vs. bulk (g) syntheses. For example, microliter-scale flow reactors improve enylidene coupling efficiency by 30% .

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